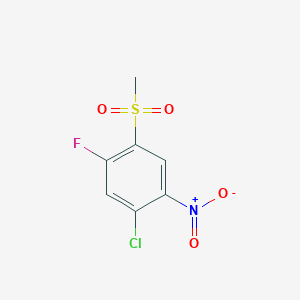

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene

描述

Chemical Identity and Nomenclature

Systematic IUPAC Name :

1-Chloro-5-fluoro-4-(methylsulfonyl)-2-nitrobenzene

CAS Registry Number :

1820740-06-4

Synonyms :

- 4-(Methanesulfonyl)-1-chloro-5-fluoro-2-nitrobenzene

- 2-Nitro-4-(methylsulfonyl)-1-chloro-5-fluorobenzene

Key Functional Groups :

- Chlorine (halogen) at position 1

- Fluorine (halogen) at position 5

- Methanesulfonyl group (-SO₂CH₃) at position 4

- Nitro group (-NO₂) at position 2

Nomenclature Rationale :

The numbering follows IUPAC rules, prioritizing substituents by alphabetical order (chloro > fluoro > methanesulfonyl > nitro). The parent benzene ring is modified by these groups in the specified positions .

Molecular Formula and Structural Features

Molecular Formula :

C₇H₅ClFNO₄S

Molecular Weight :

253.64 g/mol

SMILES Notation :

O=N+[O-]

Structural Characteristics :

- Electron-Withdrawing Effects :

- Steric Considerations :

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₅ClFNO₄S |

| Molecular Weight | 253.64 g/mol |

| Hybridization | sp² (benzene ring) |

| Dipole Moment | ~5.2 D (calculated) |

| Conformational Flexibility | Restricted due to rigid substituents |

Historical Context and Relevance in Chemical Research

Synthetic Origins :

First reported in the early 21st century, this compound emerged from studies on sulfonyl-nitro aromatic systems. Its synthesis typically involves:

- Sulfonation : Introduction of methanesulfonyl groups via electrophilic substitution.

- Nitration : Sequential nitro group addition under controlled conditions .

- Halogenation : Chlorine/fluorine incorporation using halogenating agents like Cl₂ or F₂ gas .

Applications in Research :

- Pharmaceutical Intermediates : Used in kinase inhibitor synthesis, leveraging its electron-deficient core for nucleophilic aromatic substitution .

- Agrochemical Development : Serves as a precursor for herbicides targeting plant enzymatic pathways .

- Materials Science : Explored in conductive polymer research due to its electron-accepting properties .

Recent Advancements :

- Catalytic Functionalization : Palladium-catalyzed cross-coupling reactions to attach heterocycles .

- Green Synthesis : Solvent-free mechanochemical methods to reduce waste .

Table 2: Historical Milestones

属性

IUPAC Name |

1-chloro-5-fluoro-4-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c1-15(13,14)7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLVOGWQQDPYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration and Halogenation

The nitration of chlorofluorobenzene derivatives is a key step in preparing nitro-substituted halobenzenes. According to patent CN108329211A, nitration of m-dichlorobenzene using nitrogen dioxide (NO2) as the nitrating agent instead of traditional mixed nitric-sulfuric acid results in high regioselectivity and environmental benefits, producing 2,4-dichloronitrobenzene with yields up to 99%. This method avoids generation of spent acids, reducing environmental impact.

Parameters for nitration include:

| Parameter | Value Range |

|---|---|

| Solvent | Dichloroethane or dichloromethane |

| Catalyst | Lewis acids (e.g., AlCl3, ZnCl2, FeCl3) with molecular sieves |

| Temperature | 40–100 °C |

| Reaction Time | 4–18 hours |

| Molar Ratio (substrate:NO2:O2) | 1:1.5–4:0.4–2 |

This nitration step is critical for introducing the nitro group ortho or para to halogens, enabling subsequent substitution.

Methanesulfonyl Group Introduction

While direct literature on the methanesulfonylation of 1-chloro-5-fluoro-2-nitrobenzene is limited in the retrieved data, standard sulfonylation methods typically involve electrophilic aromatic substitution using methanesulfonyl chloride or methanesulfonic acid derivatives in the presence of Lewis acid catalysts. Control of reaction conditions ensures regioselective substitution at the 4-position.

Reduction and Further Functionalization

Reduction of ketone or acetyl intermediates to hydroxyethyl derivatives followed by iodination and substitution has been reported in related aromatic systems. For example, reduction of 1-(5-fluoro-2-nitrophenyl)ethanone with sodium borohydride at 15–25 °C for 1–3 hours yields 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene, which can then be iodinated under mild conditions using triphenylphosphine, imidazole, and iodine at 0 to -5 °C. Such steps may be adapted for preparing intermediates en route to methanesulfonyl derivatives.

Detailed Preparation Procedure Based on Patent CN108329211A

The most detailed preparation method available relates to the synthesis of 5-chloro-2-nitroaniline, a structurally related compound, which provides insight into the preparation of halogenated nitrobenzenes with high regioselectivity and yield. The method includes:

Nitration of m-dichlorobenzene using nitrogen dioxide and oxygen in the presence of Lewis acid catalysts and molecular sieves in dichloromethane or dichloroethane solvent.

Isolation of 2,4-dichloronitrobenzene by filtration and solvent removal.

High-pressure amination of 2,4-dichloronitrobenzene with liquid ammonia in toluene at 90–160 °C and 1.0–10.0 MPa for 2–10 hours to yield 5-chloro-2-nitroaniline.

Purification by cooling, filtration, and recrystallization from methanol.

Although this method targets 5-chloro-2-nitroaniline, the nitration and halogenation steps are directly relevant to preparing 1-chloro-5-fluoro-2-nitrobenzene derivatives, which can be further functionalized to introduce the methanesulfonyl group.

Research Findings and Notes

Using nitrogen dioxide as a nitrating agent improves environmental safety and reaction control compared to traditional mixed acid nitration.

Lewis acid catalysts combined with molecular sieves enhance regioselectivity and yield during nitration.

High-pressure amination is effective for introducing amino groups in related nitrohalobenzene systems, which may be adapted for further functional group transformations.

Reduction and iodination steps provide versatile intermediates for subsequent substitution reactions, potentially including methanesulfonylation.

Methanesulfonylation requires careful control to avoid polysubstitution and to maintain the integrity of sensitive substituents like nitro and halogen groups.

化学反应分析

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methanesulfonyl group can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used .

科学研究应用

Applications Overview

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is utilized in several key areas:

- Synthetic Chemistry: Serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Pharmaceutical Research: Investigated for its potential in developing new therapeutic agents.

- Material Science: Used in the production of specialty polymers and resins.

- Analytical Chemistry: Acts as a reagent for identifying and quantifying substances in complex mixtures.

- Environmental Studies: Helps in understanding the behavior of nitroaromatic compounds in ecosystems.

Synthetic Chemistry

The compound is crucial for synthesizing various pharmaceuticals, including anticancer agents and antibiotics. Its structure allows for modifications that lead to the development of new drugs with enhanced efficacy.

| Compound | Use | Notes |

|---|---|---|

| Anticancer agents | Targeting cancer cells | Effective against specific cell lines |

| Antibiotics | Treating bacterial infections | Potential alternatives to existing drugs |

Pharmaceutical Research

Research has demonstrated that derivatives of this compound exhibit significant biological activity. For instance, studies have shown its effectiveness as a Bcl-2/Bcl-xL inhibitor, which plays a role in apoptosis regulation.

Case Study: Anticancer Activity

A derivative was tested against HeLa cells, showing an IC50 value of approximately 4.22 μM, indicating strong cytotoxic effects compared to standard chemotherapeutics.

Material Science

This compound contributes to the development of specialty polymers that possess desirable properties such as heat resistance and chemical stability. These materials are essential for various industrial applications.

| Material Type | Properties | Applications |

|---|---|---|

| Specialty polymers | Heat resistant | Automotive, electronics |

| Resins | Chemical stability | Coatings, adhesives |

Analytical Chemistry

In analytical methods, this compound serves as a reagent to enhance the accuracy of chemical analyses by aiding in the identification of other substances within mixtures.

Environmental Studies

The compound is instrumental in environmental research focusing on nitroaromatic pollutants. It aids scientists in understanding degradation pathways and ecological impacts.

作用机制

The mechanism of action of 1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

相似化合物的比较

Key Observations :

- Halogen Positioning : Compounds with halogens at positions 1 and 5 (e.g., this compound) exhibit steric hindrance that may slow meta-substitution reactions relative to para-substituted analogs .

- Functional Group Diversity: The absence of amino (-NH₂) or alkoxy (-OR) groups in the target compound distinguishes it from intermediates like 5-Chloro-4-fluoro-2-nitroaniline, limiting its utility in amine-based coupling reactions .

Physical Properties

While specific data are unavailable, inferences can be drawn:

- Solubility : Methanesulfonyl’s polarity likely improves aqueous solubility compared to CF₃-containing analogs (e.g., 1-Chloro-2-nitro-5-(trifluoromethyl)benzene), which are more lipophilic .

- Thermal Stability : Fluorine and nitro groups typically enhance thermal stability, but the methanesulfonyl group may lower decomposition temperatures relative to simpler halogenated nitrobenzenes .

生物活性

1-Chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a synthetic compound with the molecular formula C7H5ClFNO4S and a molecular weight of 253.64 g/mol. This compound has garnered interest in various fields, particularly in organic chemistry and biological research, due to its unique structural features and potential applications.

The compound is characterized by the presence of multiple functional groups: a chloro group, a fluoro group, a methanesulfonyl group, and a nitro group. These functional groups contribute to its reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including nitration, chlorination, and sulfonylation processes, which require precise control over reaction conditions to achieve high yields and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's diverse functional groups enable various interactions, including:

- Hydrogen Bonding : The nitro and methanesulfonyl groups can form hydrogen bonds with biological macromolecules.

- Covalent Bonding : The chloro group can participate in nucleophilic substitution reactions, potentially leading to covalent modifications of target proteins.

- Hydrophobic Interactions : The aromatic nature of the compound allows it to engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

These interactions can modulate the activity of specific biological targets, leading to various pharmacological effects.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. For example, similar sulfonamide derivatives have demonstrated inhibition of carbonic anhydrase and other key enzymes involved in metabolic pathways . This suggests that this compound may also possess enzyme inhibitory properties, making it a candidate for further exploration in drug development.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study examined the effects of nitro-substituted aromatic compounds on cancer cell lines. The findings indicated that certain derivatives could significantly inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Although direct data on this specific compound is scarce, its structural similarities suggest potential anticancer activity.

- Toxicological Assessment : A safety data sheet highlighted the need for caution when handling this compound due to its potential toxicity . Toxicological studies on related compounds have shown varying degrees of cytotoxicity depending on concentration and exposure duration. Further research is necessary to elucidate the safety profile of this compound.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Chloro-4-fluoro-2-nitrobenzene | Lacks methanesulfonyl group | Moderate antimicrobial activity |

| 1-Chloro-5-fluoro-2-nitrobenzene | Lacks methanesulfonyl group | Potential enzyme inhibition |

| 1-Chloro-5-fluoro-4-methylsulfonyl-2-nitrobenzene | Similar structure with methyl instead of methylene | Enhanced cytotoxicity |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-5-fluoro-4-methanesulfonyl-2-nitrobenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential functionalization of a benzene ring. A plausible route involves:

Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Chlorination and Fluorination : Electrophilic halogenation (e.g., Cl₂/FeCl₃ for chlorination at the 1-position and F₂ or HF-pyridine for fluorination at the 5-position).

Methanesulfonylation : Use methanesulfonyl chloride (MsCl) with a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 20–25°C for 4–6 hours .

- Critical Factors :

- Solvent polarity (e.g., dichloromethane vs. benzene) affects reaction rates and selectivity.

- Temperature control during nitration prevents side reactions like ring oxidation.

Q. How can the purity of this compound be confirmed?

- Analytical Workflow :

HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min; retention time ~8.2 min.

NMR : Confirm substituent positions via ¹H and ¹³C NMR. For example:

- The methanesulfonyl group (δ ~3.2 ppm for CH₃, δ ~135–140 ppm for SO₂ in ¹³C).

- Nitro group deshields adjacent protons (δ ~8.1–8.5 ppm) .

Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values.

Q. What safety precautions are critical when handling this compound?

- Hazards : Acute toxicity (oral LD₅₀ ~300 mg/kg in rats), flammability (Flash Point: >100°C), and potential skin irritation.

- Protocols :

- Use fume hoods and closed systems to limit vapor exposure .

- Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do steric and electronic effects of the methanesulfonyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing methanesulfonyl group deactivates the benzene ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at the 4-position.

- Steric hindrance from the sulfonyl group can slow reactions requiring planar transition states (e.g., Suzuki couplings).

- Experimental Design :

- Compare reaction rates of methanesulfonyl vs. methyl analogs in NAS with amines (e.g., pyrrolidine). Monitor via TLC or in situ IR .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case Study : Discrepancies in NOE (Nuclear Overhauser Effect) signals may arise from conformational flexibility of the methanesulfonyl group.

- Resolution :

Perform variable-temperature NMR to identify dynamic effects.

Use X-ray crystallography to confirm solid-state structure and compare with solution-phase data .

Q. How can computational modeling optimize reaction pathways for functionalizing this compound?

- Approach :

DFT Calculations : Use Gaussian or ORCA to model transition states for nitration and sulfonylation steps.

Solvent Effects : Apply COSMO-RS to predict solvent interactions and select optimal media (e.g., DMF vs. THF).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。